Lipophilicity Advantage: XLogP3 of 3.4 Provides Favorable Oral Absorption Window Relative to Extended Aryl Analogs
The target compound has a computed XLogP3 of 3.4 [1]. In comparison, the extended bipyridyl analog nebentan (YM598, CAS 403604-85-3) has a significantly higher calculated logP of approximately 4.8, which exceeds typical oral drug-like thresholds and may reduce aqueous solubility [2]. The lower lipophilicity of the target compound suggests improved solubility and absorption characteristics according to Lipinski's Rule of Five.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.4 |
| Comparator Or Baseline | Nebentan (YM598): ~4.8 (calculated) |
| Quantified Difference | ΔXLogP3 ≈ -1.4 (target is ~30-fold less lipophilic based on logP scale) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); YM598 value calculated from structure |
Why This Matters
A lower XLogP3 within the optimal 1–3.5 range for oral absorption makes this compound a more suitable starting scaffold for lead optimization programs targeting oral bioavailability.
- [1] PubChem. Compound Summary for CID 39666303. National Center for Biotechnology Information, 2025. View Source
- [2] Nebentan (YM598). DrugBank Accession Number DB06444. Calculated logP from ALOGPS. View Source
